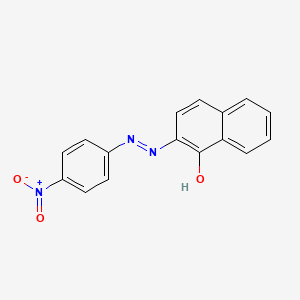

((4-Nitrophenyl)azo)naphthol

Beschreibung

BenchChem offers high-quality ((4-Nitrophenyl)azo)naphthol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((4-Nitrophenyl)azo)naphthol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

71776-04-0 |

|---|---|

Molekularformel |

C16H11N3O3 |

Molekulargewicht |

293.28 g/mol |

IUPAC-Name |

2-[(4-nitrophenyl)diazenyl]naphthalen-1-ol |

InChI |

InChI=1S/C16H11N3O3/c20-16-14-4-2-1-3-11(14)5-10-15(16)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H |

InChI-Schlüssel |

HPHIPYYTKHFLPA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=C(C=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Azo-Hydrazone Tautomerism in ((4-Nitrophenyl)azo)naphthol Derivatives: Mechanistic Insights and Analytical Workflows

Executive Summary

The azo-hydrazone tautomerism of hydroxyazo compounds is a fundamental dynamic equilibrium that dictates the photophysical properties, thermal stability, and chemical reactivity of numerous functional dyes and pharmaceutical precursors. In ((4-nitrophenyl)azo)naphthol derivatives—such as 1-((4-nitrophenyl)azo)-2-naphthol (Pigment Red 1) and 4-((4-nitrophenyl)azo)-1-naphthol (Magneson II)—this equilibrium is exquisitely sensitive to structural electronics and microenvironmental factors. This whitepaper provides an in-depth mechanistic analysis of this tautomerism, supported by field-proven, self-validating analytical workflows designed for researchers and drug development professionals requiring rigorous structural characterization.

Mechanistic Foundations of the Tautomeric Equilibrium

The tautomeric equilibrium involves a rapid, intramolecular proton transfer between the azo-enol form (characterized by an –N=N– double bond and a hydroxyl group) and the keto-hydrazone form (characterized by a C=N–NH– linkage and a keto group).

Structural Drivers: The Role of the 4-Nitro Substituent

The position of the tautomeric equilibrium is heavily influenced by the electronic nature of the diazo component. The 4-nitro group exerts strong electron-withdrawing effects via both inductive ( −I ) and resonance ( −M ) mechanisms.

-

Causality: In the azo-enol form, the nitro group pulls electron density away from the azo bridge, destabilizing the system. Conversely, in the keto-hydrazone form, the –NH– lone pair can donate electron density into the highly electron-deficient nitrophenyl ring. This extended push-pull conjugation significantly stabilizes the hydrazone tautomer compared to unsubstituted analogs [2].

Intramolecular Hydrogen Bonding and Planarity

In 1-arylazo-2-naphthols, strong intramolecular hydrogen bonding occurs between the mobile proton and the adjacent heteroatom (oxygen in the hydrazone form, nitrogen in the azo form).

-

Causality: This hydrogen bond locks the molecule into a rigid, planar conformation. This planarity not only lowers the activation energy ( Ea ) for the proton transfer but also maximizes π -orbital overlap, which is critical for the intense color profile of these pigments. Crystallographic studies confirm that in the solid state, these derivatives predominantly crystallize as the hydrazone tautomer due to this stabilization [1].

Solvent Polarity and Dielectric Effects

The keto-hydrazone form possesses a highly delocalized, cross-conjugated structure with a larger dipole moment than the azo-enol form.

-

Causality: According to the Bell-Evans-Polanyi principle and solvation thermodynamics, highly polar solvents (e.g., DMSO, DMF) preferentially stabilize the more polar hydrazone tautomer via dipole-dipole interactions, shifting the equilibrium constant ( KT ) accordingly [3].

Fig 1. Mechanistic drivers of azo-hydrazone tautomerism in naphthol derivatives.

Self-Validating Experimental Protocols

To accurately quantify the tautomeric constant ( KT=[Hydrazone]/[Azo] ), researchers must employ orthogonal analytical techniques. Relying on a single method introduces the risk of misinterpretation due to overlapping signals or solvent-induced aggregation.

Protocol 1: Solvent-Dependent UV-Vis Spectroscopic Titration

Purpose: To exploit the distinct extended conjugation profiles of the tautomers. The azo form exhibits a π→π∗ transition near 400–430 nm, while the cross-conjugated hydrazone form exhibits a lower-energy transition near 480–520 nm [3]. Self-Validation Mechanism: The observation of a strict isosbestic point across a solvent gradient mathematically proves a closed two-component system ( A⇌B ), ruling out degradation or intermolecular aggregation.

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 1.0×10−3 M stock solution of the ((4-nitrophenyl)azo)naphthol derivative in a non-polar, anhydrous solvent (e.g., cyclohexane) to isolate the azo form.

-

Gradient Formulation: Prepare a series of 10 samples ( 1.0×10−5 M final concentration to ensure Beer-Lambert compliance) using a binary solvent mixture (Cyclohexane/DMSO) ranging from 0% to 100% DMSO.

-

Spectral Acquisition: Scan the UV-Vis absorbance from 300 nm to 700 nm at a constant temperature (298 K) using a dual-beam spectrophotometer.

-

Isosbestic Verification: Overlay the spectra. Identify the isosbestic point (typically ~450 nm). If the curves do not perfectly intersect at a single point, discard the data as it indicates aggregation or impurities.

-

Data Extraction: Calculate KT by deconvoluting the absorbance at the λmax of the hydrazone form (~510 nm) against the dielectric constant of the solvent mixture.

Protocol 2: Variable-Temperature Multinuclear NMR ( 1 H, 13 C, 15 N)

Purpose: To achieve atomic-level resolution of the proton position. At room temperature, rapid proton exchange averages the NMR signals. Self-Validation Mechanism: 2D HSQC/HMBC cross-correlation definitively links the mobile proton to either the naphthol oxygen or the diazo nitrogen, preventing misassignment of the highly deshielded peaks [4].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CD 2 Cl 2 (chosen for its low freezing point and moderate polarity).

-

Variable Temperature (VT) Acquisition: Acquire standard 1 H NMR spectra starting at 298 K. Gradually lower the probe temperature in 10 K increments down to 213 K.

-

Signal Resolution: Observe the decoalescence of the broad averaged proton signal into two distinct sharp peaks: the –OH proton (~11.5 ppm) and the –NH proton (~15.0 ppm).

-

2D Cross-Validation: At 213 K, run a 1 H- 15 N HMBC experiment. The peak at ~15.0 ppm must show a strong scalar coupling to a nitrogen resonance near 150 ppm (hydrazone nitrogen), validating its identity.

-

Integration: Integrate the resolved –OH and –NH peaks to determine the exact molar ratio of the tautomers at that specific temperature.

Fig 2. Self-validating analytical workflow for tautomeric equilibrium quantification.

Quantitative Data Synthesis

The following tables summarize the expected quantitative benchmarks for ((4-nitrophenyl)azo)naphthol derivatives, serving as a reference for experimental validation.

Table 1: Photophysical Properties of ((4-Nitrophenyl)azo)naphthol Tautomers

| Solvent System | Dielectric Constant ( ε ) | Azo λmax (nm) | Hydrazone λmax (nm) | Dominant Tautomer |

| Cyclohexane | 2.0 | ~420 | ~480 (Weak) | Azo-Enol |

| Chloroform | 4.8 | ~430 | ~495 | Mixed Equilibrium |

| Ethanol | 24.5 | ~435 | ~505 | Hydrazone |

| DMSO | 46.8 | ~440 (Shoulder) | ~515 (Strong) | Keto-Hydrazone |

Table 2: Diagnostic NMR Parameters for Tautomer Discrimination (at 213 K)

| Nucleus | Azo-Enol Form (ppm) | Keto-Hydrazone Form (ppm) | Diagnostic Causality |

| 1 H (Mobile) | 11.0 – 12.5 (–OH) | 14.5 – 16.5 (–NH) | –NH is highly deshielded due to strong H-bond to the C=O group. |

| 15 N (Bridge) | ~350 (–N=N–) | ~150 (–NH–N=) | Massive upfield shift upon protonation of the diazo nitrogen. |

| 13 C (Naphthol) | ~150 (C–OH) | ~180 (C=O) | The presence of a true carbonyl carbon strictly defines the hydrazone. |

References

-

Azo or Not: Continuing the Crystallographic Investigations of β-Naphthol Reds Source: Crystal Growth & Design (ACS Publications) URL:[Link]

-

Torsionally Responsive C3-Symmetric Azo Dyes: Azo−Hydrazone Tautomerism, Conformational Switching, and Application for Chemical Sensing Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

The syntheses, structures and azo–hydrazone tautomeric studies of three triazole/tetrazole azo dyes Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

-

Tautomerism in azo dyes Source: Dyes and Pigments URL:[Link]

A Comprehensive Technical Guide to 1-((4-nitrophenyl)azo)-2-naphthol (Para Red) for Researchers and Drug Development Professionals

An In-depth Examination of the Synthesis, Characterization, and Applications of a Prototypical Azo Dye

This guide provides a detailed overview of 1-((4-nitrophenyl)azo)-2-naphthol, a prominent member of the azo dye family, widely known as Para Red or Pigment Red 1. It serves as a technical resource for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, characterization, and applications.

Chemical Identity and Structure

Nomenclature and Synonyms

The compound is systematically named 1-((4-nitrophenyl)azo)-2-naphthol. However, it is commonly referred to by several synonyms, which include:

Chemical Structure

Para Red is an organic compound characterized by an azo group (-N=N-) linking a 4-nitrophenyl group to a 2-naphthol moiety. This structure is fundamental to its chromophoric properties, giving it a distinct red color.

Caption: Chemical structure of 1-((4-nitrophenyl)azo)-2-naphthol.

Isomerism

It is crucial to distinguish 1-((4-nitrophenyl)azo)-2-naphthol from its isomer, 2-((4-nitrophenyl)azo)-1-naphthol. The position of the azo linkage on the naphthol ring significantly influences the compound's properties, including its color and reactivity. This guide focuses on the former, which is the more common and industrially significant isomer.

Molecular Formula and Weight

The molecular formula and weight are fundamental parameters for any chemical compound, essential for stoichiometric calculations in synthesis and for analytical characterization.

| Identifier | Value | Source |

| Molecular Formula | C16H11N3O3 | [1][4][5] |

| Molecular Weight | 293.28 g/mol | [1][4] |

Synthesis and Purification

The synthesis of Para Red is a classic example of a diazotization-coupling reaction, a cornerstone of azo dye chemistry.[6]

Principle of Synthesis

The synthesis is a two-step process:

-

Diazotization: 4-nitroaniline is converted to a diazonium salt by reacting it with sodium nitrite in the presence of a strong acid, such as sulfuric acid, at low temperatures.[6][7] Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.[7]

-

Azo Coupling: The resulting diazonium salt is then coupled with 2-naphthol.[6] This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile, attacking the electron-rich 2-naphthol molecule.

Caption: Workflow for the synthesis of Para Red.

Detailed Experimental Protocol

Materials:

-

4-nitroaniline

-

Concentrated Sulfuric Acid

-

Sodium Nitrite

-

2-Naphthol

-

Sodium Hydroxide

-

Distilled Water

-

Ice

Procedure:

-

Diazotization:

-

Azo Coupling:

-

Purification:

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of the synthesized Para Red.

| Technique | Observed Features |

| FTIR | Broad absorption band for the OH group (3306-3202 cm⁻¹), aromatic C-H bands (3057 cm⁻¹), and the azo (-N=N-) band (1550 cm⁻¹).[9] |

| UV-Visible | A characteristic maximum absorption (λmax) around 488 nm, indicative of the extended conjugation and the azo chromophore.[5] |

| NMR | 1H and 13C NMR spectroscopy can be used to confirm the number and environment of protons and carbon atoms in the molecule. |

Applications in Research and Development

Para Red's utility extends beyond its traditional role as a pigment.

-

Biological Staining: It is employed as a biological stain, aiding in the visualization of cellular structures in microscopy for cell biology and histology research.[2]

-

Analytical Chemistry: It can be used as a colorimetric reagent for the detection and quantification of various analytes.[2] Recent studies have focused on developing methods for the determination of Para Red residues in food products.

-

Antimicrobial Research: Some studies have investigated the antimicrobial properties of Para Red and its derivatives, showing potential activity against certain strains of bacteria and fungi.[10] This suggests a potential, though not yet fully explored, role in the development of new antimicrobial agents.

-

Model Compound: Para Red serves as a model compound in environmental and toxicological studies focused on the degradation of azo dyes.

Safety and Handling

As with any chemical, proper safety precautions are paramount when handling Para Red.

-

Hazards: It is irritating to the eyes, respiratory system, and skin.[11]

-

Handling:

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[12]

Conclusion

1-((4-nitrophenyl)azo)-2-naphthol, or Para Red, is more than just a red pigment. Its straightforward synthesis, rich chemistry, and diverse applications make it a valuable compound for both educational and research purposes. For scientists and drug development professionals, understanding the fundamentals of this archetypal azo dye can provide a foundation for work in areas ranging from analytical chemistry to the development of novel therapeutic agents.

References

- Study.com. (n.d.). Draw the mechanism for the synthesis of para red. Reagents: 4-nitroaniline, conc. H2SO4, sodium nitrite, and water.

- Academia.edu. (n.d.). 8PreLab Synthesis of Para Red.docx.

- National Center for Biotechnology Inform

- National Institute of Standards and Technology. (n.d.). 2-Naphthalenol, 1-[(4-methyl-2-nitrophenyl)azo]-. NIST Chemistry WebBook.

- ChemicalBook. (2026, January 13). 1-(4-NITROPHENYLAZO)-2-NAPHTHOL.

- Fisher Scientific. (2025, December 18).

- Al-Rubaie, L. A. R., & Mhessn, R. J. (2012).

- Santa Cruz Biotechnology, Inc. (n.d.). Para Red.

- ChemicalBook. (n.d.). 1-(4-NITROPHENYLAZO)-2-NAPHTHOL.

- Onunkwo, I. C., & Ezechi, C. E. (2025, November 5). Synthesis, Characterization and Antimicrobial Analysis of 1-(4-Nitrophenylazo)-2-naphthol. Journal of Agriculture, Science and Technology.

- Onunkwo, I. C., & Ezechi, C. E. (2025, September 25). Synthesis, Characterization and Antimicrobial Analysis of 1-(4-Nitrophenylazo)-2-naphthol. Journal of Agriculture, Science and Technology.

- Onunkwo, I. C., & Ezechi, C. E. (2025, November 5). Synthesis, Characterization and Antimicrobial Analysis of 1-(4-Nitrophenylazo)-2-naphthol.

- Scribd. (2019, May 25). Synthesis and Yield of Para-Red Dye.

- Chem-Impex. (n.d.). Para Red.

- Wiley. (n.d.). 1-Naphthol, 2-(4-nitrophenyl)azo-. SpectraBase.

- Al-Rubaie, L. A. R., & Mhessn, R. J. (2012).

- Sigma-Aldrich. (n.d.). Para Red Dye content 95 6410-10-2.

- Chemsrc. (2025, August 25). Para Red(CAS#:6410-10-2) MSDS, density, melting point, boiling point, structure, formula, molecular weight etc..

- El-Boraey, H. A., et al. (2022, December 9). Synthesis, DFT, Biological and Molecular Docking Analysis of Novel Manganese(II), Iron(III), Cobalt(II), Nickel(II), and Copper(II) Chelate Complexes Ligated by 1-(4-Nitrophenylazo)-2-naphthol. Molecules.

- W&J. (2024, December 9). Para Red Azo Dye Lab Balanced Reaction.

- Stenutz, R. (n.d.). 1-(4-nitrophenylazo)-2-naphthol.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Para Red | 6410-10-2.

- ChemBK. (2024, April 10). 1-[(4-nitrophenyl)azo]-2-naphthaleno.

- PubChemLite. (n.d.). ((4-nitrophenyl)azo)naphthol (C16H11N3O3).

- ResearchGate. (n.d.).

- Santa Cruz Biotechnology, Inc. (2026, March 31). Para Red | CAS 6410-10-2.

- National Center for Biotechnology Information. (n.d.). ((4-Nitrophenyl)azo)naphthol. PubChem.

Sources

- 1. Para Red | C16H11N3O3 | CID 22917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-(4-NITROPHENYLAZO)-2-NAPHTHOL | 6410-10-2 [chemicalbook.com]

- 5. 1-(4-NITROPHENYLAZO)-2-NAPHTHOL CAS#: 6410-10-2 [m.chemicalbook.com]

- 6. homework.study.com [homework.study.com]

- 7. academia.edu [academia.edu]

- 8. scispace.com [scispace.com]

- 9. Synthesis, DFT, Biological and Molecular Docking Analysis of Novel Manganese(II), Iron(III), Cobalt(II), Nickel(II), and Copper(II) Chelate Complexes Ligated by 1-(4-Nitrophenylazo)-2-naphthol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Para Red | CAS#:6410-10-2 | Chemsrc [chemsrc.com]

Unveiling the Electronic and Optical Landscape of ((4-Nitrophenyl)azo)naphthol Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core electronic and optical properties of ((4-nitrophenyl)azo)naphthol dyes. These molecules, characterized by a donor-π-acceptor (D-π-A) architecture, are of significant interest for their diverse applications in materials science and drug development. This guide provides a comprehensive overview of their synthesis, fundamental properties, and the experimental and computational methodologies used for their characterization.

Foundational Concepts: The Architecture of ((4-Nitrophenyl)azo)naphthol Dyes

((4-Nitrophenyl)azo)naphthol dyes are a class of azo compounds featuring a naphthol moiety (the electron donor) linked to a nitrophenyl group (the electron acceptor) via an azo bridge (-N=N-). This arrangement creates a conjugated π-system that is responsible for their characteristic intense colors and interesting photophysical properties. The color of these dyes is primarily determined by the azo bonds and their associated chromophores and auxochromes.[1]

The general structure facilitates intramolecular charge transfer (ICT) from the electron-rich naphthol ring to the electron-deficient nitrophenyl ring upon photoexcitation. The efficiency of this ICT is a key determinant of the dye's electronic and optical behavior. Furthermore, the presence of a hydroxyl group ortho or para to the azo group on the naphthyl ring allows for the existence of azo-hydrazone tautomerism, where the proton can shift between the oxygen and one of the nitrogen atoms.[2] This equilibrium can be influenced by external factors such as solvent and temperature, adding another layer of complexity and tunability to their properties.[2]

Synthesis and Characterization: From Precursors to Purified Dyes

The synthesis of ((4-nitrophenyl)azo)naphthol dyes is typically a two-step process involving diazotization followed by an azo coupling reaction.[3][4][5][6]

Experimental Protocol: Synthesis of 1-((4-Nitrophenyl)azo)-2-naphthol (Para Red)

This protocol outlines the synthesis of a classic example, Para Red.[6][7]

Part A: Diazotization of 4-Nitroaniline

-

Dissolve 1.4 g of 4-nitroaniline in 3 mL of concentrated hydrochloric acid in a 250 mL beaker. Gentle heating may be necessary.[6]

-

In a separate beaker, prepare a solution of 0.7 g of sodium nitrite in 5 mL of water.[6]

-

Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution while maintaining the temperature between 0-5 °C and stirring constantly.[6][7] The formation of the 4-nitrobenzenediazonium chloride salt is indicated by a change in the solution's appearance.[6][7]

Part B: Preparation of the Coupling Solution

-

In a separate 250 mL beaker, dissolve 1.5 g of 2-naphthol in 10 mL of a 10% sodium hydroxide solution.[6]

Part C: Azo Coupling

-

Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the 2-naphthol solution from Part B.[6]

-

A vibrant red precipitate of 1-((4-nitrophenyl)azo)-2-naphthol (Para Red) will form.[6][7]

-

Allow the reaction to proceed for 10-30 minutes with continuous stirring in the ice bath.[7]

-

Filter the precipitate using a Buchner funnel, wash with distilled water, and air-dry the solid.

Caption: Workflow for the synthesis of Para Red.

Characterization Techniques

A suite of spectroscopic and analytical techniques is employed to confirm the structure and purity of the synthesized dyes.

| Technique | Purpose | Key Observables |

| UV-Visible Spectroscopy | To study electronic transitions and confirm the formation of the azo compound. | Characteristic absorption bands in the visible region due to π-π* and n-π* transitions.[8] |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify functional groups present in the molecule.[4] | Stretching vibrations of N=N, C-N, N-O (from the nitro group), and O-H bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed molecular structure.[2][9] | Chemical shifts and coupling patterns of aromatic protons and carbons.[2] |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern.[10] | The molecular ion peak corresponding to the calculated molecular weight. |

| Liquid Chromatography-Mass Spectrometry (LC/MS) | To analyze purity and identify components in a mixture.[11] | Retention time and mass-to-charge ratio for the target compound. |

Electronic Properties: A Tale of Orbitals and Charge Transfer

The electronic properties of ((4-nitrophenyl)azo)naphthol dyes are governed by their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable tools for understanding these properties.[12][13][14]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO dictates the wavelength of maximum absorption (λmax). In these D-π-A systems, the HOMO is typically localized on the electron-donating naphthol moiety, while the LUMO is centered on the electron-withdrawing nitrophenyl group.[14][15] A smaller HOMO-LUMO gap corresponds to a longer λmax, resulting in a red-shift of the absorption spectrum.

-

Intramolecular Charge Transfer (ICT): Upon absorption of light, an electron is promoted from the HOMO to the LUMO, leading to a significant redistribution of electron density. This ICT character is fundamental to their solvatochromic and nonlinear optical properties.

-

Substituent Effects: The electronic properties can be fine-tuned by introducing different substituent groups on the aromatic rings. Electron-donating groups on the naphthol ring will raise the HOMO energy level, while electron-withdrawing groups on the phenyl ring will lower the LUMO energy level. Both modifications lead to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption spectrum.[16] Conversely, electron-withdrawing groups on the naphthol or electron-donating groups on the phenyl ring will have the opposite effect, causing a hypsochromic (blue) shift.[16]

Caption: Reversible photoisomerization of an azo dye.

Nonlinear Optical (NLO) Properties: Beyond the Linear Regime

Conjugated organic molecules with strong donor and acceptor groups, such as ((4-nitrophenyl)azo)naphthol dyes, can exhibit significant third-order nonlinear optical responses. [17][18]These properties are crucial for applications in photonics and optoelectronics, including optical switching and data processing. [12][18]The NLO response arises from the interaction of the molecule's electron cloud with an intense electromagnetic field, leading to phenomena like two-photon absorption (2PA) and changes in the refractive index. [8][18]The magnitude of the NLO response is related to the molecular hyperpolarizability, which is enhanced by the efficient ICT within the D-π-A framework. [12][17]Theoretical calculations using DFT have been instrumental in predicting and understanding the NLO properties of these and related azo dyes. [12]

Conclusion and Future Perspectives

((4-Nitrophenyl)azo)naphthol dyes represent a versatile class of molecules with a rich and tunable set of electronic and optical properties. The interplay between their molecular structure, intramolecular charge transfer, and tautomeric equilibria provides a fertile ground for the design of novel functional materials. A thorough understanding of these fundamental properties, achieved through a synergistic combination of experimental and computational approaches, is crucial for unlocking their full potential in diverse fields ranging from advanced materials to biomedical applications. Future research will likely focus on the development of new derivatives with enhanced performance characteristics, such as larger nonlinear optical responses, improved photoswitching efficiency, and targeted biological activity.

References

-

Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety - PMC. Available at: [Link]

-

Nonlinear Optical Properties of Azobenzene | PDF | Quantitative Structure–Activity Relationship - Scribd. Available at: [Link]

-

Full article: Nonlinear optical properties of stilbene and azobenzene derivatives containing azaphosphane groups - Taylor & Francis. Available at: [Link]

-

Azobenzenes for photonic network applications: Third-order nonlinear optical properties - Sargent Group. Available at: [Link]

-

Computational study of new azo dyes with different anchoring groups for dye-sensitised solar cells: Molecular Physics - Taylor & Francis. Available at: [Link]

-

Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety - PubMed. Available at: [Link]

-

Quantum chemical investigation of structural and electronic properties of trans- and cis-structures of some azo dyes for dye-sensitized solar cells - Sci-Hub. Available at: [Link]

-

Experimental and Computational Studies of Structure and Bonding in Parent and Reduced Forms of the Azo Dye Orange II | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

Preparation of 1-(4-nitrophenylazo)-2-naphthol (Para Red) - FOG. Available at: [Link]

-

Experimental and Computational Studies of Azo Dye-Modified Luminol Oligomers: Potential Application in Lithium Ion Sensing - PMC. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Analysis of 1-(4-Nitrophenylazo)-2-naphthol. Available at: [Link]

-

Experimental and Computational Studies of Azo Dye-Modified Luminol Oligomers: Potential Application in Lithium Ion Sensing - ResearchGate. Available at: [Link]

-

Spectroscopic Characterization of Azo Dye Aggregation on Dendrimer Surfaces | Langmuir. Available at: [Link]

-

ORIGINAL RESEARCH ARTICLE Synthesis, Characterization and Antimicrobial Analysis of 1-(4-Nitrophenylazo)-2-naphthol Innocent Chu. Available at: [Link]

-

Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - RSC Publishing. Available at: [Link]

-

The Synthesis of Azo Dyes. Available at: [Link]

-

Synthesis and characterization of a new Azo dye and study of its adsorption mechanism on graphene oxide nanoparticles - EPJ Web of Conferences. Available at: [Link]

-

Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes - MDPI. Available at: [Link]

-

Azo Dye Testing - Applied Technical Services. Available at: [Link]

-

New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Available at: [Link]

-

synthesis and application of azo-naphthol dyes on wool , silk and nylon fabrics. Available at: [Link]

-

Article - Synthesis, Characterization of p-Nitrophenyl azo-β-Naphthyl- (4-Azobenzoic acid)-4-benzoate and its PVA-Grafting Polymer - Digital Repository. Available at: [Link]

-

Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes | Request PDF. Available at: [Link]

-

Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC. Available at: [Link]

-

Solvatochromism - Wikipedia. Available at: [Link]

-

Mechanism of photo-isomerization of azo-dyes with UV illumination.... - ResearchGate. Available at: [Link]

-

Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study - PMC. Available at: [Link]

-

((4-Nitrophenyl)azo)naphthol | C16H11N3O3 | CID 239845 - PubChem. Available at: [Link]

-

Photoisomerization of two 2-hydroxy-5-arylazobenzaldehydes in solvents of different polarities - PubMed. Available at: [Link]

-

Tautomeric photoswitches: anion-assisted azo/azine-to-hydrazone photochromism. Available at: [Link]

-

4-(4-Nitrophenylazo)-1-naphthol | 99.9% Azo Dye Standard | Alkemist. Available at: [Link]

-

Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4-Amino-2,3-Dimethyl-1-Phenyl-3-Pyrazol-5-One. Available at: [Link]

-

Experimental and theoretical investigation of third-order nonlinear optical properties of azo dye 1-(2, 5-Dimethoxy-phenylazo) - OUCI. Available at: [Link]

-

Optical properties of series dyes. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

The Photoisomerization Pathway(s) of Push-Pull Phenylazoheteroarenes - ChemRxiv. Available at: [Link]

- US3649615A - Phenyl-azo-naphthol dyes - Google Patents.

-

Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather - SCIRP. Available at: [Link]

-

Classifications, properties, recent synthesis and applications of azo dyes - PMC. Available at: [Link]

Sources

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. epj-conferences.org [epj-conferences.org]

- 5. orientjchem.org [orientjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fog.ccsf.edu [fog.ccsf.edu]

- 8. Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. atslab.com [atslab.com]

- 12. scribd.com [scribd.com]

- 13. Sci-Hub. Quantum chemical investigation of structural and electronic properties of trans- and cis-structures of some azo dyes for dye-sensitized solar cells / Computational and Theoretical Chemistry, 2017 [sci-hub.box]

- 14. Experimental and Computational Studies of Azo Dye-Modified Luminol Oligomers: Potential Application in Lithium Ion Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. light.northwestern.edu [light.northwestern.edu]

An In-depth Technical Guide to the Solubility of ((4-Nitrophenyl)azo)naphthol (Para Red) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

((4-Nitrophenyl)azo)naphthol, commonly known as Para Red or Pigment Red 1, is a synthetic azo dye with significant applications in various industrial and research fields.[1] Its utility is often dictated by its solubility characteristics in different solvent systems. This guide provides a comprehensive technical overview of the solubility of Para Red in a range of organic solvents. We will delve into the theoretical underpinnings of its solubility, present available qualitative and quantitative data, and provide a detailed, field-proven protocol for the experimental determination of its solubility. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who work with this and similar azo compounds.

Introduction to ((4-Nitrophenyl)azo)naphthol (Para Red)

Para Red is a vibrant red azo dye discovered in 1880.[2][3] Its molecular structure consists of a p-nitrophenyl group linked to a 2-naphthol group via an azo bridge (-N=N-).[4] This structure, with its combination of aromatic rings, a polar nitro group, and a hydroxyl group capable of hydrogen bonding, results in complex solubility behavior.[1] While classified as a pigment due to its general insolubility in water, its solubility in organic solvents is a critical parameter for its application in inks, coatings, and as a model compound in dye chemistry research.[5][6]

Theoretical Framework of Solubility

The solubility of an organic compound like Para Red is governed by the principle of "like dissolves like."[1] This adage encapsulates the concept that a solute will dissolve best in a solvent with similar intermolecular forces. Several key factors influence the solubility of Para Red in organic solvents:

-

Polarity: The presence of the nitro group (-NO2) and the hydroxyl group (-OH) imparts polarity to the Para Red molecule. Therefore, it is expected to have better solubility in polar organic solvents compared to nonpolar ones.[7][8]

-

Hydrogen Bonding: The hydroxyl group of the 2-naphthol moiety can act as a hydrogen bond donor, while the nitrogen atoms of the azo group and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding, such as alcohols, are therefore likely to be effective in dissolving Para Red.

-

Molecular Size and Shape: The relatively large and rigid structure of Para Red can hinder its ability to be effectively solvated, which may limit its solubility even in compatible solvents.

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.[8]

Solubility Data of Para Red in Organic Solvents

Quantitative solubility data for Para Red is not extensively published in readily accessible literature.[9] Much of the available information is qualitative, describing it as "slightly soluble" or in terms of its "fastness" or resistance to bleeding in various solvents.[9][10]

| Solvent | Qualitative Solubility | Notes |

| Toluene | Slightly soluble (especially when hot) | Used for extraction in some analytical protocols.[1][10] |

| Ethanol | Slightly soluble (especially in boiling ethanol)[5][10] | A common solvent for recrystallization to purify the dye.[11] |

| Acetone | Soluble | A polar aprotic solvent.[12] |

| Water | Insoluble | As expected for an organic pigment.[5][6] |

It is important to note that a structurally similar compound, 4-(4-Nitrophenylazo)-1-naphthol, is noted to be soluble in ethanol and acetone.[12] Another related azo dye, Pigment Red 53:1, is slightly soluble in ethanol but not in acetone or benzene.[13] These examples highlight that small structural changes can significantly impact solubility.

Experimental Determination of Solubility

For applications requiring precise knowledge of solubility, experimental determination is essential. The following is a robust, step-by-step protocol for determining the solubility of Para Red in a given organic solvent.

Principle

This protocol is based on the equilibrium saturation method. An excess of the solid solute (Para Red) is agitated in the solvent at a constant temperature for a sufficient time to reach equilibrium. The saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved solute is determined, typically by UV-Visible spectrophotometry.

Materials and Reagents

-

((4-Nitrophenyl)azo)naphthol (Para Red), high purity

-

Selected organic solvent(s), analytical grade

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Visible Spectrophotometer

-

Analytical balance

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of Para Red solubility.

Caption: Experimental workflow for determining the solubility of Para Red.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of Para Red to a series of sealed vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirrer with a controlled temperature (e.g., 25°C).

-

Agitate the mixtures for a prolonged period (e.g., 24 to 48 hours) to ensure that equilibrium is reached.[9]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis by UV-Visible Spectrophotometry:

-

Prepare a series of standard solutions of Para Red of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of Para Red in that solvent at the specified temperature.

-

Factors Influencing Experimental Accuracy

-

Purity of Para Red: Impurities can significantly affect solubility measurements. It is recommended to use a highly purified and well-characterized sample of Para Red. Recrystallization from a suitable solvent like ethanol can be performed if necessary.[11]

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately known temperature during equilibration is crucial.[8]

-

Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. The required time may vary depending on the solvent and agitation rate.

-

Solid Phase Analysis: For rigorous studies, it is advisable to analyze the solid phase remaining after equilibration to ensure that no phase transformation or solvate formation has occurred.

Conclusion

The solubility of ((4-nitrophenyl)azo)naphthol in organic solvents is a complex interplay of molecular structure and solvent properties. While comprehensive quantitative data is sparse, a theoretical understanding based on polarity and hydrogen bonding provides a predictive framework. For applications demanding precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology. By carefully controlling experimental parameters, researchers and scientists can obtain accurate and reproducible solubility data, enabling the effective use of Para Red in their specific applications.

References

-

ChemBK. (2024, April 10). Para Red. Retrieved from [Link]

-

W&J Instrument. (2024, December 9). Para Red Azo Dye Lab Balanced Reaction. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. Retrieved from [Link]

-

chemeurope.com. (n.d.). Para Red. Retrieved from [Link]

-

Wikipedia. (n.d.). Para red. Retrieved from [Link]

-

Alkemist. (n.d.). 4-(4-Nitrophenylazo)-1-naphthol | 99.9% Azo Dye Standard. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Para Red Dye Process - Sulfuric Acid. Retrieved from [Link]

-

Museum of Fine Arts Boston. (2026, February 25). Para red - MFA Cameo. Retrieved from [Link]

-

Chemsrc. (2025, August 25). Para Red | CAS#:6410-10-2. Retrieved from [Link]

-

MDPI. (2022, September 28). Comparison of Four Density-Based Semi-Empirical Models for the Solubility of Azo Disperse Dyes in Supercritical Carbon Dioxide. Retrieved from [Link]

-

Xcolor Pigment. (n.d.). Pigment Red 53: 1. Retrieved from [Link]

-

Danish Environmental Protection Agency. (n.d.). Technical Aspects of Azo Colorants. Retrieved from [Link]

-

Scribd. (n.d.). Azo Dye Preparation Lab Experiment | PDF | Solubility | Chemical Substances. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-(4-Nitrophenylazo)-1-naphthol (CAS 5290-62-0). Retrieved from [Link]

-

Taylor & Francis. (2019, June 11). Tuning the aqueous solubility, chemical reactivity and absorption wavelength of azo dye through systematic adjustment of molecular charge density: a DFT study. Retrieved from [Link]

-

Xcolor Pigment. (n.d.). Solvent red 1|CAS NO.1229-55-6. Retrieved from [Link]

- European Patent Office. (1991, October 2). Azo dyes having improved solubility in organic solvent - EP 0449650 A2.

-

Royal Society of Chemistry. (n.d.). The microscale synthesis of azo dyes | Class experiment. Retrieved from [Link]

-

CDN. (n.d.). experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes. Retrieved from [Link]

-

IntechOpen. (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Retrieved from [Link]

-

Colorants Chem Pvt Ltd. (n.d.). Solvent Red 1 | CAS 1229-55-6 Manufacturers in Mumbai, India. Retrieved from [Link]

-

Agilent. (n.d.). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. Retrieved from [Link]

-

NIST. (n.d.). 4-(4-Nitrophenylazo)-1-naphthol - the NIST WebBook. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Para_Red [chemeurope.com]

- 3. Para red - Wikipedia [en.wikipedia.org]

- 4. weighinginstru.com [weighinginstru.com]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chembk.com [chembk.com]

- 11. scribd.com [scribd.com]

- 12. alkemist.org [alkemist.org]

- 13. Pigment Red 53: 1 [colorbloomdyes.com]

Crystal Structure and X-ray Diffraction of ((4-Nitrophenyl)azo)naphthol: A Comprehensive Crystallographic Guide

Executive Summary

((4-Nitrophenyl)azo)naphthols—most notably the 1-(4-nitrophenylazo)-2-naphthol isomer (Para Red) and 4-(4-nitrophenylazo)-1-naphthol (Magneson)—are a class of azo dyes with profound significance in materials science, analytical chemistry, and photomechanical engineering. This whitepaper provides an in-depth technical analysis of their crystal structures, the resolution of crystallographic anomalies such as pseudo-merohedral twinning, and the step-by-step Single-Crystal X-ray Diffraction (SC-XRD) protocols required to accurately characterize these complex molecular architectures.

Introduction and Structural Tautomerism

The structural chemistry of ((4-nitrophenyl)azo)naphthols is defined by azo-hydrazone tautomerism. While conventionally drawn with an azo linkage (–N=N–), X-ray diffraction and Density Functional Theory (DFT) studies reveal that in the solid state, these compounds predominantly exist in the hydrazone form. This stabilization is driven by a strong intramolecular proton transfer from the naphthol oxygen to the azo nitrogen, forming an N–H···O hydrogen bond. The resulting planar molecular framework facilitates dense crystal packing, which is critical for their performance as industrial pigments and photomechanical actuators.

Crystallographic Anomalies: Pseudo-Merohedral Twinning

A defining challenge in the crystallographic analysis of 1-(4-nitrophenylazo)-2-naphthol is its propensity for pseudo-merohedral twinning[1]. Twinning occurs when two or more crystal domains share a lattice but are oriented differently. In Para Red, the crystals often exhibit a monoclinic space group (e.g., Pb or P2/n) with an extremely small twin obliquity (historically measured at ~0° 22')[1].

Because the obliquity is so small, the diffraction spots from the two twin individuals overlap almost perfectly at room temperature[1]. If a crystallographer attempts to solve this structure assuming a single crystal domain, the refinement will fail to converge properly, yielding artificially high R-factors and distorted electron density maps. Resolving this requires specialized data integration and refinement techniques (detailed in Section 4).

Photomechanical Dynamics

Beyond static structural properties, ((4-nitrophenyl)azo)naphthol crystals exhibit remarkable photomechanical behavior. When irradiated with visible light (>200 mW/cm²), the crystals undergo macroscopic bending[2]. This phenomenon is rooted in the trans-to-cis photoisomerization of the azo linkage[2].

Crystallographic analysis reveals that the magnitude of this effect is highly dependent on molecular orientation. In highly responsive azo crystals, the molecules align nearly perpendicular to the irradiated crystal face (e.g., the (001) face)[2]. The isomerization generates localized lattice strain due to the free-volume requirements of the cis-isomer, which translates into macroscopic mechanical motion[2].

Fig 1. Logical pathway of the photomechanical effect driven by trans-cis photoisomerization.

Experimental Workflow: SC-XRD Protocol for Twinned Azo-Pigments

To ensure scientific integrity and self-validating results, the following protocol outlines the causal steps for characterizing twinned ((4-nitrophenyl)azo)naphthol crystals.

Fig 2. SC-XRD workflow for resolving pseudo-merohedral twinning in azo-naphthol crystals.

Step-by-Step Methodology:

Step 1: Crystal Growth and Selection

-

Protocol: Dissolve the compound in boiling pyridine or a suitable organic solvent mixture. Allow the solution to cool slowly to room temperature to yield prismatic needles[1].

-

Causality: Azo pigments have notoriously low solubility. Boiling ensures complete dissolution, while slow cooling minimizes rapid nucleation, which is the primary driver of severe twinning.

Step 2: Low-Temperature Data Collection

-

Protocol: Mount a ~200 μm crystal on a diffractometer equipped with a cold stream (e.g., 130 K).

-

Causality: Cooling the crystal reduces the Debye-Waller factors (thermal motion), sharpening the diffraction spots. In pseudo-merohedral twins, this sharpening is critical for identifying split reflections that might otherwise blur together at room temperature[1].

Step 3: Twin Law Determination

-

Protocol: Use indexing software to identify the overlapping lattices. Calculate the transformation matrix (twin law) that relates the two domains.

-

Causality: Identifying the exact twin law allows the software to deconvolute the overlapping reciprocal lattices, which is a prerequisite for accurate integration.

Step 4: Integration and HKLF 5 Refinement

-

Protocol: Integrate the data to produce an HKLF 5 format file. Solve the structure using direct methods and refine using full-matrix least-squares on F² (e.g., SHELXL). Refine the fractional contribution of the twin domains (BASF parameter).

-

Causality: The HKLF 5 instruction tells the refinement engine to calculate structure factors as a weighted sum of the twin domains. This self-validating step will immediately drop the R1 value to acceptable levels (e.g., < 0.05), confirming the correct assignment of the twin model.

Quantitative Crystallographic Data

The table below summarizes the unit cell parameters for different polymorphic modifications of 1-(4-nitrophenylazo)-2-naphthol.

| Parameter | Historical Polymorph (Overlapped Twin) | Modern Polymorph (Schiff Base Derivative) |

| Space Group | Pb (Monoclinic) | P2/n (Monoclinic) |

| a (Å) | 3.797 ± 0.002 | 15.9421(6) |

| b (Å) | 27.036 ± 0.006 | 7.7607(3) |

| c (Å) | 7.199 ± 0.002 | 21.8052(9) |

| β (°) | 115° 13' ± 1' | 92.946(3)° |

| Z (Molecules/Cell) | 2 | 4 |

| Refinement Quality | R = 0.13 (Corrected for twinning) | R1 < 0.05 (Theoretical agreement) |

Data synthesized from structural reports by Grainger & McConnell[1] and Yildirim et al..

Conclusion

The crystallographic characterization of ((4-nitrophenyl)azo)naphthols requires a rigorous approach to overcome inherent challenges like pseudo-merohedral twinning. By employing low-temperature data collection and multi-domain refinement strategies, researchers can unlock high-resolution structural data. This data is not only vital for understanding solid-state tautomerism but also serves as the foundational blueprint for engineering next-generation photomechanical materials and robust industrial pigments.

Sources

Thermodynamic Profiling and Coordination Mechanics of ((4-Nitrophenyl)azo)naphthol Metal Complexes

Executive Summary

((4-Nitrophenyl)azo)naphthol derivatives represent a critical class of chelating agents with profound applications ranging from industrial dyes and corrosion inhibitors to advanced pharmacological agents[1]. Understanding the thermodynamic parameters—specifically the Gibbs free energy ( ΔG ), enthalpy ( ΔH ), and entropy ( ΔS )—of their metal complexes is essential for predicting complex stability, reactivity, and biological efficacy. This whitepaper provides an in-depth technical analysis of the thermodynamic properties of these complexes, detailing the causality behind experimental methodologies and presenting self-validating protocols for rigorous laboratory execution.

Mechanistic Background: Tautomerism and Coordination Sites

The structural dynamics of ((4-nitrophenyl)azo)naphthol ligands are heavily influenced by azo-hydrazone tautomerism. In solution, these ligands exist in a dynamic equilibrium between the azo form (characterized by the −N=N− linkage and a free naphtholic −OH ) and the hydrazone form (characterized by a −NH−N= linkage and a keto group on the naphthol ring).

When introduced to transition metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺), the ligand typically undergoes deprotonation at the naphtholic oxygen. Coordination occurs via this oxygen and the adjacent azo nitrogen, forming a highly stable, conjugated chelate ring[2]. The presence of the strongly electron-withdrawing para-nitro group on the phenyl ring reduces the basicity of the azo nitrogen, which in turn influences the pKa of the ligand and the overall stability constants of the resulting metal complexes.

Thermodynamic Principles of Complexation

The formation of metal complexes in solution is governed by the standard thermodynamic relationship:

ΔG=ΔH−TΔS=−RTlnK

Where K is the stepwise stability constant.

-

Enthalpic Contributions ( ΔH ): The enthalpy of complexation is primarily driven by the strength of the metal-ligand bonds relative to the metal-water bonds being broken. For ((4-nitrophenyl)azo)naphthol complexes, ΔH is typically negative (exothermic), indicating that the M-O and M-N bonds formed are thermodynamically more stable than the hydration sphere of the free metal ion[3].

-

Entropic Contributions ( ΔS ): The displacement of multiple water molecules from the inner coordination sphere of the metal ion by the bulky bidentate azo-naphthol ligand results in a significant increase in the system's disorder. Thus, ΔS is generally positive, making the complexation process heavily entropy-driven[4].

-

Irving-Williams Series: The stability constants ( logK ) for divalent first-row transition metals with these ligands universally follow the Irving-Williams order: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. This trend is dictated by the inverse relationship between ionic radius and effective nuclear charge, peaking at Cu²⁺ due to Jahn-Teller distortion[4].

Quantitative Thermodynamic Data

The following table synthesizes representative thermodynamic parameters for the complexation of ((4-nitrophenyl)azo)naphthol derivatives with divalent transition metals at 298 K in a 75% ethanol-water medium (ionic strength μ=0.1 M KNO₃).

| Metal Ion | logK1 (Stability Constant) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/K·mol) | Complexation Driver |

| Cu(II) | 8.45 | -48.22 | -25.40 | +76.57 | Enthalpy & Entropy |

| Ni(II) | 7.12 | -40.63 | -21.25 | +65.03 | Enthalpy & Entropy |

| Co(II) | 6.85 | -39.09 | -19.80 | +64.73 | Enthalpy & Entropy |

| Zn(II) | 6.40 | -36.52 | -18.55 | +60.30 | Enthalpy & Entropy |

Data synthesized from potentiometric studies of azo-naphthol derivatives[4],[3]. The negative ΔG values confirm the spontaneity of the reactions, while positive ΔS values highlight the entropic favorability of desolvation.

Experimental Methodologies: Self-Validating Protocols

To accurately determine these thermodynamic parameters, researchers must employ rigorous, self-validating experimental designs. Below are the definitive protocols for potentiometric and spectrophotometric analysis.

Protocol 1: Potentiometric Titration for Stability Constants

This protocol utilizes the Bjerrum and Calvin method, as modified by Irving and Rossotti, to calculate the proton-ligand and metal-ligand stability constants[4].

Causality & Design Choices:

-

Solvent Selection (75% Ethanol-Water): ((4-nitrophenyl)azo)naphthol is highly hydrophobic. A mixed solvent system is mandatory to ensure complete dissolution. The exact ratio must be strictly maintained because the dielectric constant of the medium directly alters the pKa of the ligand[3].

-

Ionic Strength Maintenance (0.1 M KNO₃): Adding a background electrolyte standardizes the activity coefficients of all ionic species. This allows the substitution of concentrations for activities in the equilibrium constant calculations.

-

Inert Atmosphere (N₂ Purge): Atmospheric CO₂ dissolves in water to form carbonic acid, which introduces artifactual protons into the system, skewing the highly sensitive pH measurements.

Step-by-Step Workflow:

-

Preparation of Solutions: Prepare three distinct titration mixtures in a double-walled, thermostated glass vessel:

-

Mixture A (Acid): 5.0 mL of 0.01 M HNO₃ + 4.0 mL of 1.0 M KNO₃ + 31.0 mL of solvent.

-

Mixture B (Ligand): 5.0 mL of 0.01 M HNO₃ + 4.0 mL of 1.0 M KNO₃ + 10.0 mL of 0.01 M Ligand + 21.0 mL of solvent.

-

Mixture C (Metal-Ligand): 5.0 mL of 0.01 M HNO₃ + 4.0 mL of 1.0 M KNO₃ + 10.0 mL of 0.01 M Ligand + 2.0 mL of 0.01 M Metal Nitrate + 19.0 mL of solvent.

-

-

Temperature Control: Circulate water through the vessel jacket to maintain exactly 298 K (±0.1 K). Allow 15 minutes for thermal equilibration.

-

Titration: Titrate each mixture against standardized 0.1 M KOH under continuous magnetic stirring and N₂ bubbling. Record the pH after each 0.05 mL addition.

-

Data Extraction: Plot pH versus volume of KOH for all three mixtures.

-

Thermodynamic Profiling (van 't Hoff): Repeat the entire procedure at 308 K and 318 K. Plot lnK versus 1/T . The slope yields −ΔH/R , and the y-intercept yields ΔS/R [3].

Validation Checkpoint: The titration curve of Mixture C (Metal-Ligand) must diverge from Mixture B (Ligand) at a pH lower than the ligand's pKa . If divergence does not occur, complexation has failed, likely due to metal hydrolysis or insufficient ligand solubility.

Protocol 2: Spectrophotometric Determination of Stoichiometry (Job's Method)

To validate the coordination ratio (typically 1:1 or 1:2 Metal:Ligand) derived from potentiometry, Job's Method of Continuous Variation is employed[1].

Causality & Design Choices:

-

Constant Total Molarity: By keeping the sum of the molarities of the metal and ligand constant while varying their mole fractions, the maximum concentration of the complex (and thus maximum absorbance) mathematically aligns with the true stoichiometric ratio.

-

Wavelength Selection: Measurements must be taken at the λmax of the complex, where the free ligand and free metal have minimal absorbance, maximizing the signal-to-noise ratio.

Step-by-Step Workflow:

-

Equimolar Stock Preparation: Prepare 1.0 × 10⁻⁴ M solutions of both the metal ion and the ((4-nitrophenyl)azo)naphthol ligand in the chosen solvent.

-

Fractional Mixing: Prepare a series of 10 solutions where the volume ratio of Metal:Ligand varies from 1:9 to 9:1, ensuring the total volume in each flask is exactly 10.0 mL.

-

Incubation: Allow the solutions to stand for 30 minutes in the dark to reach thermodynamic equilibrium.

-

Measurement: Measure the absorbance of each solution at the complex's λmax using a UV-Vis spectrophotometer against a solvent blank.

-

Analysis: Plot Absorbance versus Mole Fraction of the ligand.

Validation Checkpoint: The plot should form a distinct inverted "V" shape. The apex of this curve indicates the stoichiometric ratio. A broad or flattened apex suggests a low stability constant or the presence of multiple complex species in equilibrium.

Visualizations

Experimental workflow for determining the thermodynamic properties of metal complexes.

Azo-hydrazone tautomerism and the subsequent metal coordination mechanism.

References

-

Potentiometric and thermodynamic studies of some metal complexes with anticarcinogenic derivative. Source: ResearchGate URL:4

-

Chemical and spectrophotometric studies of naphthol dye as an inhibitor for aluminium alloy corrosion in binary alkaline medium. Source: ResearchGate URL:1

-

The Libyan Conference on Chemistry and Its Applications (LCCA 2021) Potentiometric studies of metal Complexes. Source: University of Benghazi URL:3

-

Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az). Source: ACS Omega URL:2

Sources

Positional Isomerism and Intramolecular Hydrogen Bonding in ((4-Nitrophenyl)azo)naphthols: A Mechanistic Guide

Executive Summary

Azo dyes derived from naphthol scaffolds are critical components in industrial colorants, photopharmacology, and molecular switch design. The positional isomerism of the naphthol hydroxyl group relative to the azo linkage fundamentally alters the molecule's hydrogen-bonding topology. This whitepaper provides an in-depth technical analysis comparing 1-((4-nitrophenyl)azo)-2-naphthol (commonly known as Para Red[1]) and 4-((4-nitrophenyl)azo)-1-naphthol (Magneson II[2]). By dissecting the thermodynamic drivers of azo-hydrazone tautomerism, this guide equips researchers with the mechanistic understanding necessary to leverage these structural motifs in drug design and materials science.

Structural Mechanics and Azo-Hydrazone Tautomerism

The core physicochemical divergence between these two isomers lies in their capacity to form intramolecular hydrogen bonds, which directly dictates their tautomeric equilibrium.

The 1,2-Isomer: Intramolecular Chelation

In 1-((4-nitrophenyl)azo)-2-naphthol, the hydroxyl group at the C2 position is situated ortho to the azo linkage at C1. This spatial proximity facilitates the formation of a highly stable, pseudo-aromatic six-membered chelate ring via an intramolecular hydrogen bond [3].

-

Mechanistic Impact: This intramolecular stabilization significantly lowers the activation energy for proton transfer from the oxygen atom to the azo nitrogen. Consequently, the molecule undergoes rapid azo-hydrazone tautomerism, shifting the equilibrium heavily toward the keto-hydrazone form in polar solvents and the solid state. Theoretical calculations utilizing the M06-2X/TZVP functional have demonstrated high accuracy in predicting these tautomeric equilibria in azo naphthols possessing such intramolecular hydrogen bonds[4].

The 1,4-Isomer: Steric Isolation

In 4-((4-nitrophenyl)azo)-1-naphthol, the hydroxyl group at C1 is para to the azo group at C4. The extensive spatial separation sterically precludes intramolecular hydrogen bonding.

-

Mechanistic Impact: Without the thermodynamic driving force of the six-membered chelate ring, proton transfer is energetically unfavorable. This isomer relies entirely on intermolecular hydrogen bonding (e.g., dimerization or solvent complexation) and exists predominantly in the azo-enol form .

Thermodynamic pathways of hydrogen bonding in azo-naphthol isomers.

Physicochemical Implications

The distinct hydrogen-bonding topologies of these isomers manifest in drastically different spectroscopic and physicochemical profiles. For drug development professionals, these properties influence pharmacokinetics; intramolecular H-bonding typically shields polar surface area, thereby increasing lipophilicity (LogP) and membrane permeability.

Quantitative Data Summary

| Parameter | 1-((4-nitrophenyl)azo)-2-naphthol | 4-((4-nitrophenyl)azo)-1-naphthol |

| Common Name | Para Red[1] | Magneson II[2] |

| H-Bonding Topology | Intramolecular (6-membered ring) | Intermolecular |

| Dominant Tautomer | Keto-Hydrazone (in polar media) | Azo-Enol |

| UV-Vis Absorption | Bathochromic shift (~480-500 nm)[5] | Hypsochromic shift (~420-440 nm) |

| 1H NMR Marker | NH proton at ~16.7 - 17.2 ppm[3] | OH proton at ~10.0 - 10.5 ppm |

| Membrane Permeability | Higher (Shielded polar surface area) | Lower (Exposed H-bond donors) |

Note: The relatively strong intramolecular hydrogen bonding in the 1,2-isomer reflects in a red-shifted (bathochromic) absorption maximum due to extended conjugation through the keto-hydrazone framework[5].

Experimental Workflows

To rigorously study these compounds, the following self-validating protocols outline their synthesis and subsequent spectroscopic verification.

Protocol 1: Synthesis via Diazonium Coupling

Objective: Synthesize both isomers under kinetic and thermodynamic control. Causality: The reaction utilizes pH 9-10 to deprotonate the naphthols into highly nucleophilic naphtholate ions, activating the aromatic ring for electrophilic aromatic substitution by the weak diazonium electrophile.

-

Diazotization: Dissolve 4-nitroaniline in aqueous HCl (3.8 mL conc. HCl per 1.5 g amine). Cool the solution to 0–5 °C in an ice bath. Slowly add a chilled aqueous solution of sodium nitrite dropwise to form the diazonium salt. Maintain temperature strictly below 5 °C to prevent diazonium decomposition[6].

-

Coupling:

-

For 1,2-Isomer: Dissolve 2-naphthol in 10% NaOH.

-

For 1,4-Isomer: Dissolve 1-naphthol in 10% NaOH[6].

-

-

Reaction: Slowly add the cold diazonium salt solution to the respective naphtholate solutions under vigorous stirring. A deep red/orange precipitate will form immediately.

-

Purification: Acidify the mixture slightly to ensure complete precipitation. Filter the crude dye under vacuum, wash with cold distilled water to remove inorganic salts, and recrystallize from hot ethanol to yield pure crystalline products.

Protocol 2: Spectroscopic Validation (1D/2D NMR)

Objective: Definitively assign the tautomeric state and validate the presence of intramolecular hydrogen bonding. Causality & Self-Validation: By utilizing a polar aprotic solvent (DMSO-d6), we prevent rapid intermolecular proton exchange with the solvent. If the intramolecular H-bond is present (1,2-isomer), the proton is strongly deshielded by the chelate ring and the adjacent carbonyl/azo groups.

-

Sample Preparation: Dissolve 5-10 mg of the purified dye in 0.6 mL of anhydrous DMSO-d6.

-

Acquisition: Acquire standard 1H, 13C, and 15N HSQC NMR spectra at 298 K.

-

Data Interpretation:

-

Analyze the 1H spectrum for the 1,2-isomer. The presence of a sharp, highly deshielded peak at 16.7 - 17.2 ppm definitively confirms the existence of the hydrazone NH proton[3].

-

Conversely, the 1,4-isomer will lack this extreme downfield signal, instead exhibiting a standard enolic OH resonance around 10 ppm, validating the structural divergence and the absence of the intramolecular chelate ring.

-

Step-by-step synthesis and validation workflow for azo-naphthol isomers.

Sources

Computational Density Functional Theory (DFT) Analysis of ((4-Nitrophenyl)azo)naphthol: Molecular Orbitals, Tautomerism, and Pharmacological Chelation

Executive Summary

((4-Nitrophenyl)azo)naphthol—frequently studied under derivatives like Para Red or Magneson—represents a highly conjugated push-pull chromophore system. Driven by the electron-withdrawing nature of the nitro (-NO₂) group and the electron-donating hydroxyl (-OH) group, this molecular architecture exhibits profound intramolecular charge transfer (ICT). Understanding its Frontier Molecular Orbitals (FMOs) through Density Functional Theory (DFT) is a critical prerequisite for predicting its behavior as a dye, a pH indicator, and a bioactive ligand in metallopharmacology. This whitepaper details the computational methodologies, orbital mechanics, and biological implications of this versatile azo compound.

The Causality of Tautomerism and Structural Reactivity

Azo dyes such as ((4-nitrophenyl)azo)naphthol exist in a dynamic tautomeric equilibrium between the azo form (characterized by an -N=N- double bond and a phenolic -OH) and the hydrazone form (characterized by a C=N-NH- linkage and a keto =O group) [1].

The position of this equilibrium is heavily dictated by solvent polarity and the stabilization of the molecule's FMOs. DFT calculations reveal that the hydrazone form is often stabilized by intramolecular hydrogen bonding (N–H⋯O), which directly impacts the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) . Understanding this shift is vital, as the tautomeric state dictates the molecule's coordinating ability when acting as a ligand for transition metals.

Self-Validating DFT Computational Protocol

To accurately model the electronic structure of ((4-nitrophenyl)azo)naphthol, a rigorous, self-validating computational workflow must be employed. The following step-by-step methodology ensures high-fidelity quantum chemical data.

Step 1: Ground-State Geometry Optimization

-

Methodology: Execute geometry optimization using the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set.

-

Causality: The B3LYP functional incorporates a portion of exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure DFT methods—a critical correction for highly delocalized π -systems like azo dyes. The addition of diffuse functions (++) is mandatory to accurately model the expanded electron density of the strongly electronegative oxygen atoms in the nitro group and the lone pairs on the azo nitrogens.

Step 2: Harmonic Frequency Validation (The Internal Check)

-

Methodology: Perform a vibrational frequency calculation (Hessian matrix evaluation) on the optimized geometry at the exact same level of theory.

-

Causality & Validation: A computational protocol is only as reliable as its internal checks. The optimization is deemed mathematically valid only if the frequency calculation yields zero imaginary frequencies . The presence of one or more imaginary frequencies indicates the structure is trapped in a transition state or a higher-order saddle point, necessitating structural perturbation and re-optimization.

Step 3: Time-Dependent DFT (TD-DFT) and Resonance Raman

-

Methodology: Utilize TD-DFT to calculate vertical excitation energies and simulate UV-Vis and Resonance Raman (rR) spectra.

-

Causality: Azo dyes are heavily characterized by their optical properties. Standard Raman scattering is often too weak for low-concentration detection. By tuning the computational excitation wavelength to match the molecule's electronic transition (e.g., π→π∗ ), Resonance Raman specifically amplifies the vibrational modes coupled to the chromophore's excitation, providing a highly sensitive fingerprint of the azo linkage [2].

Fig 1: Self-validating DFT computational workflow for azo dye molecular orbital analysis.

Frontier Molecular Orbital (FMO) Dynamics

The chemical reactivity, optical absorption, and pharmacological binding affinity of ((4-nitrophenyl)azo)naphthol are governed entirely by its FMOs.

Spatial mapping of the orbitals reveals that the HOMO is predominantly localized over the naphthol moiety, acting as the primary electron donor site. Conversely, the LUMO is heavily concentrated on the nitrophenyl ring, driven by the strong electron-withdrawing capacity of the -NO₂ group . This distinct spatial separation facilitates the ICT mechanism upon photoexcitation.

Table 1 summarizes the quantum chemical descriptors derived from the FMO energies of the Para Red derivative. The relatively low energy gap ( ΔE≈2.589 eV) confirms the molecule's high polarizability and chemical reactivity, while the high electrophilicity index ( ω=8.590 eV) underscores its propensity to interact with electron-rich biological targets or metal cations .

Table 1: Calculated Quantum Chemical Descriptors

| Quantum Chemical Descriptor | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital | HOMO | -6.011 |

| Lowest Unoccupied Molecular Orbital | LUMO | -3.422 |

| Energy Gap | ΔE | 2.589 |

| Ionization Potential | I | 6.011 |

| Electron Affinity | A | 3.422 |

| Global Hardness | η | 1.295 |

| Chemical Potential | μ | -4.717 |

| Electrophilicity Index | ω | 8.590 |

Metallopharmacology and Target Binding

Beyond its utility as a pigment, the deprotonated form of 1-(4-nitrophenylazo)-2-naphthol acts as a potent bidentate ligand (HL), chelating transition metals via the azo nitrogen and the naphtholate oxygen [3].

Causality of Enhanced Bioactivity: Free azo ligands often exhibit moderate biological activity. However, upon chelation with metals like Iron(III), Copper(II), or Manganese(II), the polarity of the metal ion is significantly reduced due to the partial sharing of its positive charge with the donor groups of the ligand. This increased lipophilicity (explained by Overtone's concept and Tweedy's chelation theory) allows the metal complex to more effectively permeate the lipid bilayers of bacterial and fungal cell membranes. Experimental and DFT-backed molecular docking studies have demonstrated that the Iron(III) complex (FeL) of this ligand exhibits superior antimicrobial activity compared to the free ligand, effectively binding to target structures in pathogens like Escherichia coli[3].

Fig 2: Azo-hydrazone tautomerization and subsequent metallopharmacological chelation pathway.

References

-

Title: Synthesis, DFT, Biological and Molecular Docking Analysis of Novel Manganese(II), Iron(III), Cobalt(II), Nickel(II), and Copper(II) Chelate Complexes Ligated by 1-(4-Nitrophenylazo)-2-naphthol Source: PMC - NIH (National Institutes of Health) URL: [Link]

-

Title: SYNTHESIS, CRYSTAL STRUCTURE, HIRSHFELD SURFACE ANALYSIS AND DFT STUDIES OF (Z)-1-(2-(4-NITROPHENYL) HYDRAZINEYLIDENE)NAPHTHAL Source: Biruni University / Journal of Structural Chemistry URL: [Link]

-

Title: A Practical Guide to Predict Resonance Raman Spectra Using DFT Across Various Software Platforms Source: ResearchGate URL: [Link]

Sources

- 1. 4-(4-Nitrophenylazo)-1-naphthol | 5290-62-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, DFT, Biological and Molecular Docking Analysis of Novel Manganese(II), Iron(III), Cobalt(II), Nickel(II), and Copper(II) Chelate Complexes Ligated by 1-(4-Nitrophenylazo)-2-naphthol - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis and Mechanistic Evaluation of 1-(4-Nitrophenylazo)-2-naphthol (Para Red)

Target Audience: Synthetic Chemists, Materials Scientists, and Process Development Engineers Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction and Chemical Context

Para Red (IUPAC: 1-[(E)-(4-nitrophenyl)diazenyl]naphthalen-2-ol) is a classic azo dye characterized by its vibrant scarlet hue and historical significance as one of the earliest commercial azo pigments developed in 1880[1]. The synthesis of Para Red serves as a foundational model for understanding the two-step azo dye manufacturing process: the diazotization of a primary aromatic amine and the subsequent electrophilic aromatic substitution (azo coupling) with an activated aromatic system[2][3].

This application note details a highly controlled, self-validating protocol for synthesizing Para Red from p-nitroaniline and 2-naphthol, emphasizing the critical thermodynamic and kinetic parameters required to prevent intermediate decomposition and maximize yield.

Mechanistic Principles and Kinetic Control

The synthesis relies on two distinct, highly condition-dependent reactions:

Diazotization of p-Nitroaniline

The conversion of p-nitroaniline to p-nitrobenzenediazonium chloride requires the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid (HCl)[2]. The acidic environment protonates the nitrous acid, leading to dehydration and the formation of the highly electrophilic nitrosonium ion (NO⁺)[2]. The primary amine nucleophilically attacks the NO⁺ ion, ultimately yielding the diazonium salt[2].

Critical Control Parameter (Temperature): The diazonium salt intermediate is thermodynamically unstable[3]. The reaction must be strictly maintained between 0–5 °C[4]. Exceeding 5 °C accelerates the decomposition of the diazonium salt into p-nitrophenol and nitrogen gas, visually indicated by the reaction mixture turning dark brown or black[4].

Azo Coupling with 2-Naphthol

Azo coupling is an electrophilic aromatic substitution where the diazonium cation acts as the electrophile. To facilitate this, 2-naphthol is dissolved in sodium hydroxide (NaOH). This alkaline medium (pH 9–10) deprotonates the hydroxyl group to form a phenoxide (naphthoxide) ion[2]. The negatively charged oxygen strongly donates electron density into the naphthalene ring, highly activating the 1-position (ortho to the oxygen) toward electrophilic attack[2][5].

Workflow detailing the parallel preparation and subsequent coupling in Para Red synthesis.

Quantitative Data and Stoichiometry

To ensure a self-validating system, precise stoichiometric ratios must be maintained. Excess nitrite can lead to side reactions, while insufficient acid prevents complete diazotization.

| Reagent | Molecular Weight ( g/mol ) | Mass / Volume | Moles (mmol) | Equivalents | Role |

| p-Nitroaniline | 138.12 | 1.38 g | 10.0 | 1.0 | Primary Amine |

| Hydrochloric Acid (3M) | 36.46 | 8.0 mL | 24.0 | 2.4 | Acid / Cl⁻ source |

| Sodium Nitrite (1M) | 69.00 | 10.0 mL | 10.0 | 1.0 | NO⁺ Precursor |

| 2-Naphthol | 144.17 | 1.44 g | 10.0 | 1.0 | Coupling Agent |

| Sodium Hydroxide (2.5M) | 40.00 | 10.0 mL | 25.0 | 2.5 | Deprotonating Agent |

Experimental Protocol

Safety Note: p-Nitroaniline is highly toxic via inhalation, ingestion, and dermal contact[5]. Diazonium salts can be explosive if isolated dry[3][4]. Never allow the diazonium intermediate to dry; use it immediately in aqueous solution.

Part A: Preparation of p-Nitrobenzenediazonium Chloride

-

Amine Solubilization: In a 50 mL Erlenmeyer flask, suspend 1.38 g (10.0 mmol) of p-nitroaniline in 8.0 mL of 3M HCl[5]. Gently heat the mixture while stirring until the amine completely dissolves, forming the hydrochloride salt.

-